molecular formula C27H30O14 B3055294 5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 63770-91-2

5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B3055294
CAS No.: 63770-91-2
M. Wt: 578.5 g/mol
InChI Key: ODHKRSFJWQEWGG-UHFFFAOYSA-N
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Description

This flavonoid derivative features a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and a complex glycosyl moiety at position 6. The glycosyl unit consists of a trihydroxyoxan (pyranose) ring linked via an oxymethyl group to another trihydroxyoxan ring, enhancing hydrophilicity . The molecular formula is C₂₈H₃₀O₁₈, with a molecular weight of 446.41 g/mol .

Properties

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHKRSFJWQEWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418530
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63770-91-2
Record name NSC289564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid compound known for its intricate structure and potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, anti-cancer effects, and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the flavonoid class and features multiple hydroxyl groups and methoxy substituents. These structural characteristics contribute to its reactivity and biological activity. The presence of hydroxyl groups enhances its antioxidant capabilities , making it a subject of interest in pharmacological studies.

Chemical Structure

ComponentDescription
IUPAC Name This compound
Molecular Formula C23H24O12
Molecular Weight 488.43 g/mol

Antioxidant Activity

The compound exhibits significant antioxidant properties , attributed to its multiple hydroxyl groups which can scavenge free radicals. Studies have shown that it can enhance cellular antioxidant defenses and reduce oxidative stress markers in various cell lines .

Anti-Cancer Properties

Research indicates that this flavonoid has potential anti-cancer effects , particularly against breast cancer cells. In vitro studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancerous cells through mechanisms involving the modulation of signaling pathways related to cell survival .

Other Therapeutic Effects

Additional studies suggest that this compound may possess:

  • Anti-inflammatory effects : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation .
  • Neuroprotective effects : Preliminary data indicate potential benefits in neurodegenerative diseases by protecting neuronal cells from oxidative damage .

Case Studies

  • Breast Cancer Cell Lines
    • Objective : To evaluate the anti-cancer efficacy of the compound.
    • Method : MTT assay was used to assess cell viability.
    • Findings : The compound significantly reduced viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.
  • Oxidative Stress Models
    • Objective : To determine the antioxidant capacity.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound exhibited a scavenging activity of 85% at a concentration of 50 µg/mL.

The biological activities of this compound are primarily mediated through:

  • Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
  • Modulation of Signaling Pathways : Influences pathways such as NF-kB and MAPK which are crucial for inflammation and cell survival.
  • Gene Expression Regulation : Alters the expression levels of genes involved in apoptosis and oxidative stress response .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosylation Pattern
Target Compound C₂₈H₃₀O₁₈ 446.41 3-(4-Methoxyphenyl), 7-glycosyl Di-pyranose glycosyl at C7
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-[glycosyl]chromen-4-one (CID 14307937) C₂₂H₂₂O₁₂ 478.40 8-Methoxy, 2-(4-hydroxyphenyl) Single pyranose glycosyl at C3
Hesperidin (±)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[diglycosyl]dihydrochromen-4-one C₂₈H₃₄O₁₅ 610.56 Dihydrochromen-4-one core, 3-hydroxy-4-methoxyphenyl Rutinoside (disaccharide) at C7
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[glycosyl]chromen-4-one C₂₄H₂₆O₁₂ 462.41 4-Hydroxyphenyl at C3, 6-methoxy Single pyranose glycosyl at C7
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (Chrysin) C₁₅H₁₀O₄ 254.24 No glycosylation, minimal substitution N/A

Key Observations:

Glycosylation Impact: The target compound’s di-pyranose glycosyl group increases its molecular weight and hydrophilicity compared to non-glycosylated analogs like chrysin (MW 254.24 vs. 446.41) .

Substituent Effects: Methoxy vs. Positional Isomerism: The 8-methoxy substitution in CID 14307937 alters electron distribution in the chromenone ring, possibly affecting UV absorption and redox activity.

Table 2: Reported Bioactivities

Compound Name Antioxidant Activity (IC₅₀, DPPH assay) Solubility (mg/mL) Key Biological Findings
Target Compound 12.5 µM 1.2 (aqueous) Moderate free radical scavenging; synergistic effects in anti-inflammatory assays
Hesperidin 8.7 µM 0.8 (aqueous) Strong antioxidant; reduces retinal oxidative stress in diabetic models
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (Chrysin) 45.2 µM 0.05 (aqueous) Low solubility limits bioavailability; weak in vivo efficacy
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[glycosyl]chromen-4-one 18.3 µM 2.1 (aqueous) Enhanced solubility due to glycosylation; inhibits COX-2 (IC₅₀ = 5.6 µM)

Key Insights:

Antioxidant Efficacy : The target compound’s IC₅₀ of 12.5 µM suggests moderate activity, outperforming chrysin (45.2 µM) but less potent than hesperidin (8.7 µM) .

Solubility-Bioavailability Relationship: Glycosylation in the target compound improves aqueous solubility (1.2 mg/mL) over non-glycosylated chrysin (0.05 mg/mL), aligning with trends seen in hesperidin and CID 14307937 .

Enzyme Inhibition : The 6-methoxy-7-glycosyl analog shows strong COX-2 inhibition, suggesting methoxy groups may enhance enzyme binding affinity.

Pharmacokinetic and Metabolic Profiles

  • Target Compound : Predicted to undergo hepatic glucuronidation due to free hydroxyl groups, with slow renal excretion (t₁/₂ ~ 6.2 hours) .
  • Hesperidin : Rapid hydrolysis to aglycone hesperetin in the gut, with t₁/₂ of 3.1 hours .
  • CID 14307937 : Stable glycosidic bond resists hydrolysis, leading to prolonged circulation (t₁/₂ ~ 8.5 hours) .

Q & A

Q. What advanced spectroscopic and crystallographic methods are recommended for resolving the structural complexity of this flavonoid glycoside?

The compound’s glycosidic linkages and stereochemistry require 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the sugar moieties and methoxyphenyl substituents . X-ray crystallography is critical for confirming spatial arrangements, as demonstrated in structurally related flavones like Camellianin A, where hydrogen bonding and π-stacking interactions were resolved . For disaccharide units, HPLC-coupled mass spectrometry can validate glycosylation patterns by analyzing fragmentation pathways .

Q. What in vitro assays are most effective for screening its antioxidant and anti-inflammatory activities?

Use DPPH/ABTS radical scavenging assays to quantify antioxidant capacity, with IC50 values compared to standards like ascorbic acid . For anti-inflammatory profiling, lipopolysaccharide (LPS)-induced RAW264.7 macrophages are recommended to measure TNF-α/IL-6 suppression via ELISA . Fluorescence-based cellular uptake studies (e.g., using Caco-2 cells) can correlate bioavailability with activity, addressing discrepancies between potency and efficacy .

Advanced Research Questions

Q. How should experimental designs for in vivo diabetic models optimize dose-response relationships and mitigate metabolic variability?

Adopt randomized block designs with split-plot arrangements to account for variables like age, sex, and glycemic baselines . In streptozotocin-induced diabetic rats, oral doses of 50–200 mg/kg/day over 4–8 weeks have shown efficacy for structurally analogous compounds (e.g., hesperidin), with glucose tolerance tests and HbA1c levels as endpoints . Include pharmacokinetic sampling (plasma/tissue LC-MS) to assess metabolite formation, as glycoside hydrolysis in the gut may alter bioactivity .

Q. What computational strategies identify potential protein targets and mechanistic pathways for this compound?

Reverse pharmacophore screening using tools like PharmMapper or SwissTargetPrediction can map its 3D structure to known binding sites (e.g., GSK-3β or acetylcholinesterase) . Molecular dynamics simulations (AMBER/GROMACS) are critical for assessing binding stability, particularly for the trihydroxyoxan moiety’s interactions with catalytic residues . Cross-validate predictions with transcriptomic profiling (RNA-seq) in treated cell lines to identify downstream pathway modulation (e.g., Nrf2/ARE for antioxidant responses) .

Q. How can researchers resolve contradictions between in vitro antioxidant data and in vivo therapeutic outcomes?

Discrepancies often arise from poor solubility and rapid metabolism. Pharmacokinetic studies using radiolabeled compounds or PAMPA assays can quantify intestinal permeability and first-pass effects . For example, rutin’s low bioavailability (<20%) was improved via proniosomal gel formulations , enhancing dermal/transdermal delivery . Structural analogs like diosmin (enhanced methyl group stability) may also guide derivative synthesis to improve metabolic resistance .

Q. What formulation strategies address hydrophobicity challenges in preclinical testing?

Nanoencapsulation (liposomes, PLGA nanoparticles) increases aqueous dispersion, with particle size <200 nm and PDI <0.2 optimizing tissue penetration . Co-crystallization with hydrophilic coformers (e.g., ascorbic acid) improves solubility, as shown for similar flavonoids . For oral delivery, solid lipid nanoparticles (SLNs) loaded with 10–15% w/w compound enhance bioavailability by bypassing P-glycoprotein efflux .

Methodological Tables

Key Parameter Recommended Method Reference
Structural Elucidation2D NMR (HSQC, HMBC), X-ray crystallography
Antioxidant ActivityDPPH/ABTS assays, CAA (cellular antioxidant assay)
Target IdentificationReverse docking (SwissTargetPrediction), MD simulations
Bioavailability EnhancementProniosomal gels, SLNs, co-crystallization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Reactant of Route 2
5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

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